(3S,4R)-3-Azido-4-methylpyrrolidine
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Overview
Description
(3S,4R)-3-Azido-4-methylpyrrolidine is a chiral azido compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The azido group in this compound makes it a valuable intermediate for various chemical transformations, including click chemistry and the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-3-Azido-4-methylpyrrolidine typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution of a halogenated pyrrolidine derivative with sodium azide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the potentially hazardous azide reagents.
Chemical Reactions Analysis
Types of Reactions: (3S,4R)-3-Azido-4-methylpyrrolidine can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or other aprotic solvents.
Cycloaddition: Copper(I) catalysts in the presence of alkynes for click chemistry reactions.
Major Products Formed:
Reduction: (3S,4R)-3-Amino-4-methylpyrrolidine.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
(3S,4R)-3-Azido-4-methylpyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in click chemistry for the formation of triazoles.
Biology: The compound can be used in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (3S,4R)-3-Azido-4-methylpyrrolidine depends on the specific chemical reactions it undergoes. In click chemistry, the azido group participates in cycloaddition reactions with alkynes to form stable triazole rings. This reaction is highly efficient and selective, making it useful for bioconjugation and material science applications.
Comparison with Similar Compounds
- (3S,4R)-3-Methoxy-4-methylaminopyrrolidine
- (3R,4S)-3-Azido-4-methylpyrrolidine
- (3S,4R)-3-Ethyl-4-methylpyrrolidine
Comparison: (3S,4R)-3-Azido-4-methylpyrrolidine is unique due to the presence of the azido group, which imparts distinct reactivity compared to other pyrrolidine derivatives. The azido group allows for specific reactions such as click chemistry, which are not possible with other functional groups like methoxy or ethyl groups. This makes this compound a valuable compound in synthetic organic chemistry and bioconjugation applications.
Properties
IUPAC Name |
(3S,4R)-3-azido-4-methylpyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-4-2-7-3-5(4)8-9-6/h4-5,7H,2-3H2,1H3/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMYGADTEUGZIH-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H]1N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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